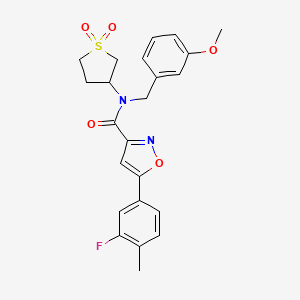
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a fluoromethylphenyl group, and an oxazole carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiolane Ring: This can be achieved through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.
Introduction of the Fluoromethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a fluoromethylbenzene derivative and a suitable catalyst.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclodehydration reaction involving an α-hydroxy ketone and an amide.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The thiolane ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiolane and oxazole moieties.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiolane ring can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxazole ring may interact with nucleic acids or proteins, affecting their function. The fluoromethylphenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-CHLORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-BROMO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The presence of the fluoromethylphenyl group in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE distinguishes it from its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
特性
分子式 |
C23H23FN2O5S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-15-6-7-17(11-20(15)24)22-12-21(25-31-22)23(27)26(18-8-9-32(28,29)14-18)13-16-4-3-5-19(10-16)30-2/h3-7,10-12,18H,8-9,13-14H2,1-2H3 |
InChIキー |
ZDHLDKRVXJZRNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11348525.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B11348531.png)
![N-[4-(dimethylamino)benzyl]-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11348537.png)
![2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11348547.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348552.png)
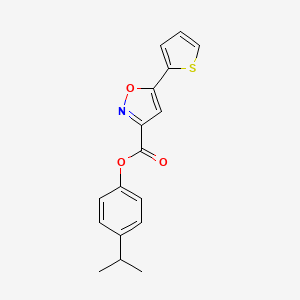
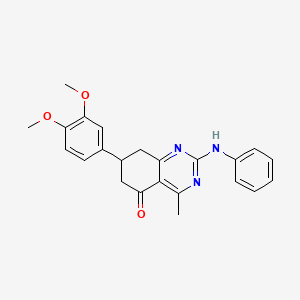
![N-[4-(cyanomethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11348584.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11348591.png)
![1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B11348598.png)
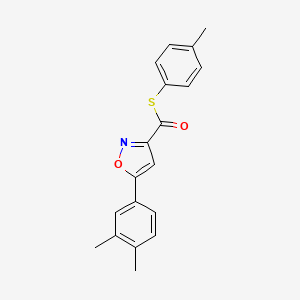
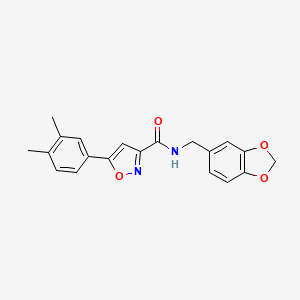
![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348624.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11348631.png)
